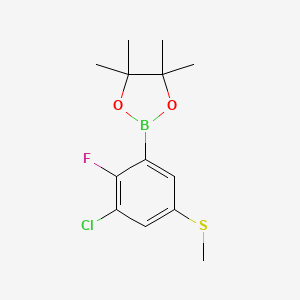![molecular formula C25H29NO3 B14022986 (1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid is a complex organic compound characterized by its unique spirobiindene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid typically involves multiple steps, including the formation of the spirobiindene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirobiindene Core: This step often involves cyclization reactions under specific conditions to form the spirobiindene structure.
Functionalization: Introduction of the bis(1-methylethyl)amino carbonyl group and carboxylic acid moiety through reactions such as amination and carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its interactions with biological molecules and its potential effects on biological systems. Its structure allows for the exploration of its binding properties and potential as a bioactive molecule.
Medicine
In medicine, (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid may be investigated for its potential therapeutic applications. Research may focus on its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within biological systems. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid include other spirobiindene derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific spirobiindene structure and the presence of the bis(1-methylethyl)amino carbonyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C25H29NO3 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
4-[di(propan-2-yl)carbamoyl]-3,3'-spirobi[1,2-dihydroindene]-4'-carboxylic acid |
InChI |
InChI=1S/C25H29NO3/c1-15(2)26(16(3)4)23(27)19-9-5-7-17-11-13-25(21(17)19)14-12-18-8-6-10-20(22(18)25)24(28)29/h5-10,15-16H,11-14H2,1-4H3,(H,28,29) |
Clave InChI |
GYPGMHXSSYSVCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC=CC2=C1C3(CC2)CCC4=C3C(=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


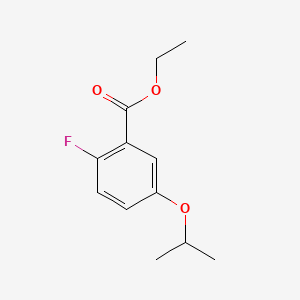
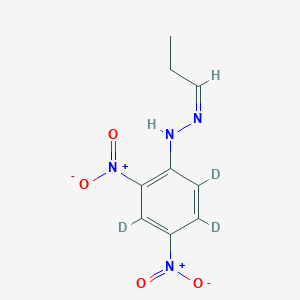
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
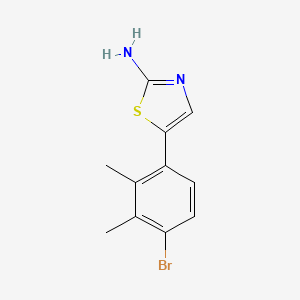
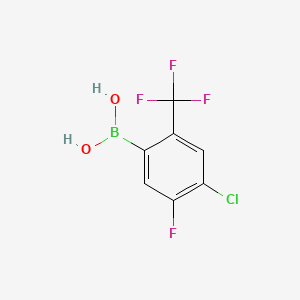



![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)
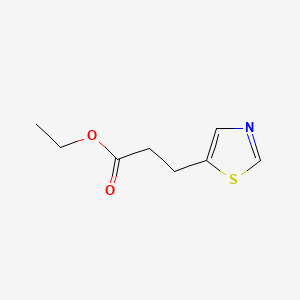


![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
